2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione
Description
“2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound that features multiple functional groups, including oxadiazole and isoindole moieties
Properties
Molecular Formula |
C17H16N6O4 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N6O4/c18-14-13(20-27-21-14)15-19-12(26-22-15)8-2-1-5-9-23-16(24)10-6-3-4-7-11(10)17(23)25/h3-4,6-7H,1-2,5,8-9H2,(H2,18,21) |
InChI Key |
YVJQRFCHXFATAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC3=NC(=NO3)C4=NON=C4N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole rings: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the pentyl chain: This step might involve alkylation reactions using suitable alkyl halides.
Formation of the isoindole ring: This can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Cyclization Reactions
The oxadiazole rings are formed via cyclization of precursor hydrazides or nitriles. For example:
-
Hydrazide-orthoester condensation : Hydrazides react with trimethyl orthoformate or orthoacetate under acidic conditions to form 1,3,4-oxadiazoles .
-
Nitrogen-rich cyclization : The 4-amino-1,2,5-oxadiazol-3-yl group is synthesized through high-energy nitration and subsequent reduction.
Coupling Reactions
The pentyl linker connecting the oxadiazole and isoindole moieties is established via alkylation or nucleophilic substitution:
-
HBTU-mediated coupling : Carboxylic acid derivatives react with amines using HBTU (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to form stable amide bonds .
-
Mitsunobu reaction : Used to introduce ether linkages between aromatic and heterocyclic components .
Functional Group Reactivity
The compound’s reactivity is governed by its functional groups:
Oxadiazole Rings
-
Electrophilic substitution : The 1,2,4-oxadiazol-5-yl group undergoes nitration and sulfonation at the 3-position due to electron-deficient aromaticity.
-
Ring-opening reactions : Under acidic conditions, oxadiazoles hydrolyze to form carboxylic acid derivatives.
Isoindole-1,3-dione Core
-
Nucleophilic attack : The acidic proton at the imide nitrogen participates in Mannich reactions with formaldehyde and amines, forming tertiary amines .
-
Reduction : The isoindole ring can be reduced to isoindoline using catalysts like Pd/C or NaBH4 .
Biological Interaction Mechanisms
The compound interacts with biological targets through specific reactions:
Enzyme Inhibition
-
Cholinesterase inhibition : Derivatives of isoindole-1,3-dione exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition via hydrogen bonding and π-π stacking. For example:
| Derivative | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Key Interactions |
|---|---|---|---|
| I | 1.12 | 21.24 | H-bond with Tyr332 |
| III | 21.24 | 45.67 | Hydrophobic contacts |
Oxidative Stress Modulation
-
ROS/RNS scavenging : The compound’s nitrogen-rich structure quenches reactive oxygen/nitrogen species via electron transfer, as evidenced by DPPH assay results .
Comparative Reactivity with Analogues
The reactivity profile of this compound differs from structurally related derivatives:
Stability and Degradation Pathways
-
Thermal decomposition : The compound decomposes exothermically above 200°C, releasing nitrogen gas—a trait exploitable in energetic materials.
-
Hydrolytic stability : The oxadiazole rings are susceptible to hydrolysis in acidic or alkaline conditions, forming diamides or carboxylic acids .
Analytical Characterization Data
Key spectroscopic data for reaction intermediates and products include:
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of “2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 2-{5-[3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1,2,4-OXADIAZOL-5-YL]PENTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Uniqueness
The uniqueness of this compound lies in its combination of oxadiazole and isoindole rings, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with diverse applications.
Biological Activity
The compound 2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione is a complex organic molecule belonging to the oxadiazole family. Oxadiazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activities associated with this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 369.34 g/mol. The structure features multiple heterocyclic rings that contribute to its biological activity.
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented. Here are some key findings relevant to the compound :
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds similar to those containing the oxadiazole moiety have shown effectiveness against various bacterial strains such as Escherichia coli and Listeria monocytogenes, comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
Oxadiazoles have also been investigated for their potential anticancer effects:
- Inhibition of Cancer Cell Lines : Several studies have highlighted that oxadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). For example, compounds with structural similarities demonstrated IC50 values in the micromolar range against these cell lines .
The mechanisms by which these compounds exert their biological effects often involve:
- Enzyme Inhibition : Many oxadiazoles act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, certain derivatives have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer cell proliferation .
Case Studies
Several case studies provide insights into the biological activity of oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Tables
Here are tables summarizing key findings related to the biological activity of oxadiazole derivatives:
| Compound Name | Activity Type | Target Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | MCF-7 | 0.65 |
| Compound B | Antimicrobial | E. coli | 0.008 |
| Compound C | Anticancer | PANC-1 | 2.41 |
| Mechanism of Action | Description |
|---|---|
| HDAC Inhibition | Inhibits histone deacetylases involved in cancer |
| Enzyme Inhibition | Targets specific enzymes related to bacterial growth |
Q & A
Q. What are the established synthetic routes for 2-{5-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]pentyl}-1H-isoindole-1,3(2H)-dione?
Answer: The compound’s synthesis likely involves multi-step heterocyclic coupling, inspired by methodologies for analogous oxadiazole-isoindole derivatives. For example:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., using acetic acid as solvent and sodium acetate as catalyst) .
- Step 2: Introduction of the pentyl linker via alkylation or nucleophilic substitution.
- Step 3: Coupling the 4-amino-1,2,5-oxadiazole moiety using a condensation reaction, similar to Erlenmeyer-type protocols for oxazolone derivatives .
Key Considerations: Monitor reaction intermediates via LC-MS or NMR to confirm regioselectivity, especially at oxadiazole ring junctions.
Q. How can spectroscopic techniques validate the structure of this compound?
Answer: A combination of techniques is required:
- 1H/13C NMR: Confirm the presence of isoindole-dione protons (δ ~7.5–8.5 ppm) and oxadiazole-linked alkyl chains (δ ~1.5–3.0 ppm).
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH₂ vibrations (from the 4-amino-oxadiazole group at ~3300–3500 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns consistent with the complex heterocyclic backbone .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Answer: Integrate quantum chemical calculations (e.g., DFT) and reaction path sampling to predict feasible pathways:
- Reaction Feasibility: Use software like Gaussian or ORCA to model transition states for oxadiazole cyclization, identifying energy barriers and optimal catalysts .
- Solvent Optimization: Apply COSMO-RS models to screen solvents for improved yield, focusing on polar aprotic solvents (e.g., DMF) that stabilize intermediates .
- AI-Driven Workflows: Implement platforms like ICReDD’s feedback loop, where experimental data refines computational predictions (e.g., narrowing reaction conditions from 50+ variables to <10) .
Q. How to resolve contradictions between computational predictions and experimental results in reaction yield?
Answer:
- Hypothesis Testing: If DFT predicts a low-energy pathway but experiments show poor yield, assess:
- Side Reactions: Use LC-MS to detect unanticipated byproducts (e.g., hydrolysis of oxadiazole rings under acidic conditions) .
- Steric Effects: Molecular dynamics simulations can reveal steric hindrance in the pentyl linker that DFT might overlook .
- Iterative Refinement: Feed discrepancies back into computational models to adjust parameters (e.g., solvent dielectric constant or temperature gradients) .
Q. What experimental design strategies improve the scalability of this compound’s synthesis?
Answer: Apply Design of Experiments (DoE) principles:
-
Factor Screening: Use a Plackett-Burman design to prioritize variables (e.g., temperature, catalyst loading, solvent ratio) .
-
Response Surface Methodology (RSM): Optimize conditions for critical steps (e.g., oxadiazole cyclization) by modeling interactions between factors like pH and reaction time .
-
Example Workflow:
Factor Low Level High Level Temperature (°C) 80 120 Catalyst (mol%) 5 15 Reaction Time (h) 3 8 Analyze yield data to identify Pareto-optimal conditions .
Q. How to evaluate the compound’s potential bioactivity using in silico methods?
Answer:
- Molecular Docking: Screen against target proteins (e.g., microbial enzymes) using AutoDock Vina. The 4-amino-oxadiazole group may exhibit hydrogen bonding with active sites .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties. The isoindole-dione moiety may pose solubility challenges, requiring prodrug strategies .
- QSAR Modeling: Correlate structural features (e.g., oxadiazole ring planarity) with antimicrobial activity using datasets from analogous compounds .
Q. What advanced separation techniques purify this compound from complex reaction mixtures?
Answer:
- Hydrophilic Interaction Chromatography (HILIC): Effective for polar heterocycles like oxadiazoles. Use acetonitrile/water gradients with pH adjustment to enhance resolution .
- Crystallization Screening: Employ high-throughput platforms to identify co-crystallizing agents (e.g., polyethylene glycol) that exploit the isoindole-dione’s π-π stacking .
Q. How to mitigate degradation during long-term storage?
Answer:
- Stability Studies: Use accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring. Degradation pathways may involve:
Q. What methodologies validate the compound’s mechanistic role in catalytic systems?
Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to probe rate-determining steps .
- In Situ Spectroscopy: Raman or IR monitoring of reactions can detect intermediates (e.g., nitrile oxide species during oxadiazole formation) .
Q. How to address reproducibility challenges in multi-lab studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
